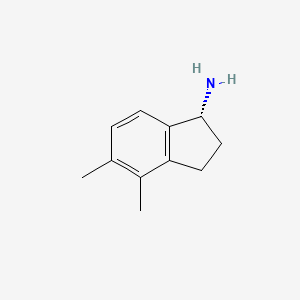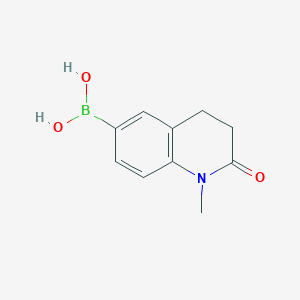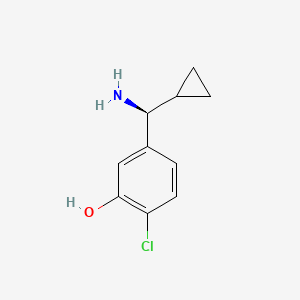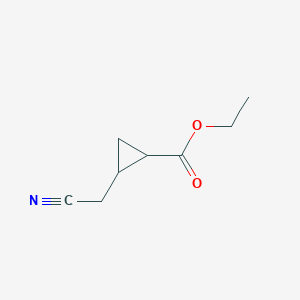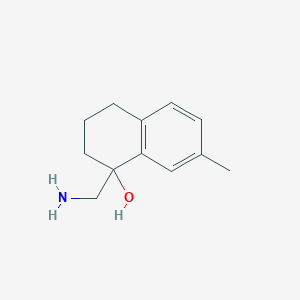
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Wirkmechanismus
Comparison with Other Similar Compounds: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other aminomethyl-substituted tetrahydronaphthalenes:
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methyl group at the 7-position, which may affect its reactivity and applications.
1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol: The ethyl group may confer different steric and electronic properties.
Uniqueness: The presence of the methyl group at the 7-position in this compound makes it unique, potentially influencing its chemical behavior and suitability for specific applications.
Vergleich Mit ähnlichen Verbindungen
- 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol
This detailed overview provides a comprehensive understanding of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-(aminomethyl)-7-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6,8,13H2,1H3 |
InChI-Schlüssel |
AKCPEFWPKNIJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCCC2(CN)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)
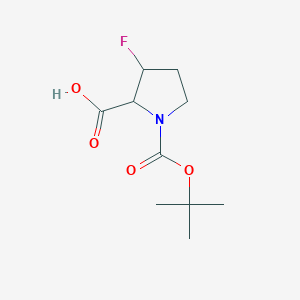
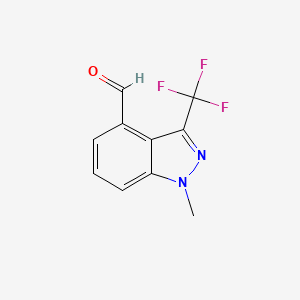


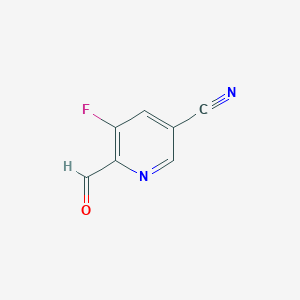
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
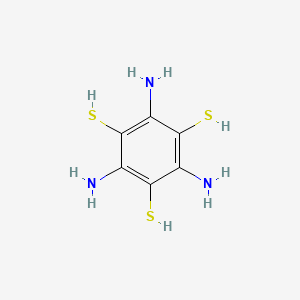
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)

